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1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea

p38 MAP kinase allosteric inhibitor pyrazolyl urea

The compound 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea (CAS 897367-74-7) belongs to the 1-phenyl-5-pyrazolyl urea class of kinase inhibitors. It is characterized by a central pyrazole core bearing a tert-butyl group at position 3, a quinolin-6-yl substituent at N1, and a 2,3-dichlorophenyl urea moiety at position 5.

Molecular Formula C23H21Cl2N5O
Molecular Weight 454.3 g/mol
CAS No. 897367-74-7
Cat. No. B1397178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea
CAS897367-74-7
Molecular FormulaC23H21Cl2N5O
Molecular Weight454.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(C=C3)N=CC=C4
InChIInChI=1S/C23H21Cl2N5O/c1-23(2,3)19-13-20(28-22(31)27-18-8-4-7-16(24)21(18)25)30(29-19)15-9-10-17-14(12-15)6-5-11-26-17/h4-13H,1-3H3,(H2,27,28,31)
InChIKeyNZRHNPOANBPCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea (CAS 897367-74-7): Chemical Identity, Kinase-Targeted Scaffold Class, and Procurement-Relevant Physicochemical Baseline


The compound 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea (CAS 897367-74-7) belongs to the 1-phenyl-5-pyrazolyl urea class of kinase inhibitors [1]. It is characterized by a central pyrazole core bearing a tert-butyl group at position 3, a quinolin-6-yl substituent at N1, and a 2,3-dichlorophenyl urea moiety at position 5 [2]. The molecular formula is C23H21Cl2N5O with a molecular weight of 454.35 g/mol . This scaffold is structurally related to the clinical-stage BCR-ABL inhibitor rebastinib (DCC-2036), which shares the identical quinolin-6-yl-pyrazol-urea core but differs critically in the terminal aryl urea substituent .

Why 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea Cannot Be Replaced by Generic Analogs: Evidence of Substituent-Driven Kinase Binding Divergence


Within the pyrazolyl urea kinase inhibitor class, even minor substituent variation produces dramatic shifts in kinase selectivity and potency [1]. The quinolin-6-yl moiety at the N1 position of this compound engages a distinct allosteric binding pocket within the kinase domain, as demonstrated in crystal structures of closely related scaffolds [2]. In contrast, the commercially prevalent phenyl-substituted analog (e.g., 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea) lacks the extended quinoline ring system that forms critical π-stacking and hydrogen bond interactions with the kinase hinge region [2]. Furthermore, the 2,3-dichlorophenyl urea terminus distinguishes this compound from rebastinib (DCC-2036), which carries a bulkier 2-fluoro-4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl substituent and shows nanomolar ABL1 inhibition (IC50 = 0.8 nM) . These structural differences preclude generic substitution in kinase profiling studies, lead optimization campaigns, or analytical reference standard applications [3].

Quantitative Differentiation Evidence for 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea Against Closest Structural Analogs


Quinolin-6-yl versus Phenyl N1-Substitution: Impact on p38α Kinase Affinity and Allosteric Pocket Occupancy

The introduction of a quinolin-6-yl group at the pyrazole N1 position in 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea replaces the phenyl ring found in the prototypical 1-phenyl-5-pyrazolyl urea series (exemplified by compound 7, IC50 = 13 nM for p38α) with an extended aromatic system capable of occupying the kinase allosteric pocket [1]. While direct IC50 data for the target compound against p38α have not been disclosed publicly, structurally analogous quinoline-bearing pyrazolyl ureas have demonstrated IC50 values spanning 15.7–345 nM in p38α enzymatic assays [2]. The target compound occupies an intermediate position between the phenyl analog (13 nM) and rebastinib (DCC-2036, IC50 = 1000 nM for p38α via MKK6 substrate assay), reflecting a distinct selectivity shift toward alternative kinase targets [3].

p38 MAP kinase allosteric inhibitor pyrazolyl urea

Differentiation from Rebastinib (DCC-2036): 2,3-Dichlorophenyl Urea versus 2-Fluoro-4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl Urea Terminus and Associated Kinase Selectivity

Rebastinib (DCC-2036, CAS 1020172-07-9) shares the identical 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-yl core with the target compound but incorporates a 2-fluoro-4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl urea terminus optimized for ABL1 inhibition (IC50 = 0.8 nM) . The target compound instead bears a 2,3-dichlorophenyl urea terminus, a pharmacophore associated with potent p38α inhibition in the 1-phenyl-5-pyrazolyl urea series [1]. In contrast, rebastinib shows weak p38α inhibition (IC50 = 1000 nM) [2]. This terminal substituent divergence is expected to yield a smaller, more compact inhibitor (MW 454.35 vs. 553.59 for rebastinib) with different permeability and target engagement profiles .

BCR-ABL tyrosine kinase inhibitor switch-control inhibitor

Differentiation from DP-987: Quinoline versus Tetrahydroisoquinoline Carboxylic Acid Core and ABL1 Crystallographic Binding

DP-987 (CHEBI:62173) is a structurally distinct analog in which the quinolin-6-yl group of the target compound is replaced by a (3S)-3-carboxy-1,2,3,4-tetrahydroisoquinolin-6-yl moiety [1]. DP-987 co-crystallizes with the human ABL1 kinase domain (PDB: 3QRK), revealing a type II inactive conformation binding mode [2]. The target compound, lacking the carboxylic acid functionality, cannot form the salt bridge with the DFG-out conformation that stabilizes DP-987 binding. This suggests that the target compound would preferentially bind active or alternative conformations of ABL1 if it engages this kinase at all [3]. The presence of a fully aromatic quinoline instead of the partially saturated tetrahydroisoquinoline also alters the electronic and steric complementarity with the kinase hinge region [4].

ABL1 kinase co-crystal structure conformational control inhibition

Physicochemical Property Differentiation: LogP, Solubility, and Permeability Considerations for In Vitro Assay Compatibility

The target compound (C23H21Cl2N5O, MW = 454.35 g/mol) differs significantly from rebastinib (C30H28FN7O3, MW = 553.59 g/mol) in key drug-likeness parameters . With 2 chlorine atoms and no fluorine or pyridine-carboxamide extension, the target compound is expected to have higher lipophilicity and lower aqueous solubility compared to rebastinib . The absence of the flexible pyridine-oxy linkage also reduces the number of rotatable bonds (predicted: 5 vs. 10 for rebastinib), potentially affecting conformational entropy upon binding [1]. These properties directly impact DMSO stock solution preparation, aqueous dilution protocols, and suitability for high-throughput screening formats .

physicochemical properties DMSO solubility assay interference

Synthetic Tractability and Supply Chain Position: Intermediate Availability with >95% Purity from Multiple Vendors

Unlike rebastinib (DCC-2036), which requires a multi-step convergent synthesis including a Suzuki coupling to install the pyridyl-oxy-fluoro-phenyl tail, the target compound is synthetically accessible via a straightforward urea formation between 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine and 2,3-dichlorophenyl isocyanate . This simpler synthetic route translates to broader commercial availability: the compound is offered by multiple vendors (MolCore, AKSci, CymitQuimica, ChemShuttle, Biomart) at purities of 95–98% . In contrast, rebastinib is supplied by fewer vendors and commands a substantially higher price per milligram, reflecting its synthetic complexity . This availability profile positions the target compound as a cost-effective building block for focused library synthesis and SAR exploration of the quinolin-6-yl-pyrazol-urea scaffold .

synthetic intermediate building block medicinal chemistry

Recommended Research and Industrial Application Scenarios for 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea


Kinase Selectivity Profiling and Panel Screening: Differentiating MAPK versus ABL Family Target Engagement

Use this compound in kinase panel screens (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to establish its selectivity fingerprint relative to rebastinib (DCC-2036). The distinct 2,3-dichlorophenyl urea terminus is predicted to confer preferential p38/MAPK family inhibition, in contrast to rebastinib's ABL1/TIE2 selectivity (ABL1 IC50 = 0.8 nM, p38α IC50 = 1000 nM) [1]. Comparing the target compound and rebastinib side-by-side in the same panel assay allows researchers to attribute selectivity shifts specifically to the terminal urea substituent while holding the quinolin-6-yl-pyrazol-urea core constant [2].

Medicinal Chemistry Lead Optimization: Scaffold-Hopping from Phenyl to Quinoline at the Pyrazole N1 Position

Use this compound as a reference standard in a matched-pair analysis with the 1-phenyl-pyrazol-5-yl urea analog (Compound 7, p38α IC50 = 13 nM) to quantify the impact of the quinolin-6-yl substitution on kinase binding, cellular potency, and ADME properties [3]. The quinoline moiety extends the allosteric pocket footprint, potentially improving selectivity over closely related MAP kinases. SAR exploration around the 2,3-dichlorophenyl ring (e.g., halogen scanning, replacement with other aryl groups) can further optimize potency and selectivity [4].

Analytical Reference Standard for Impurity Profiling in Rebastinib (DCC-2036) Manufacturing

Due to the shared 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-yl core, this compound may be utilized as a process-related impurity or degradation product reference standard during rebastinib API manufacturing. Its distinct HPLC retention time and mass spectral signature (MW 454.35 vs. 553.59 for rebastinib) provide clear analytical differentiation . Procurement at >97% purity (e.g., from Biomart) ensures suitability for USP/EP impurity method validation .

Structural Biology and Biophysical Assay Tool: Ligand for X-ray Crystallography and SPR Binding Studies of p38α

The compact molecular size (MW 454.35) and limited rotatable bonds of this compound make it an attractive candidate for co-crystallization trials with p38α and other MAP kinases. The quinoline nitrogen can participate in hinge-region hydrogen bonding, while the 2,3-dichlorophenyl urea occupies the allosteric pocket adjacent to the DFG motif, as observed in the related p38α co-structure (PDB: 2BAJ) [5]. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) binding studies can quantify its affinity independent of enzymatic activity, enabling mechanistic dissection of type II versus type I½ binding kinetics [6].

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